1-(Benzoylamino)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(Benzoylamino)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a benzoylamino group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid and a ketone group. The unique structure of this compound makes it a valuable subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzoylamino)-5-oxopyrrolidine-3-carboxylic acid typically involves the condensation of benzoyl chloride with 5-oxopyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production also focuses on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzoylamino)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
1-(Benzoylamino)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Benzoylamino)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring and carboxylic acid group contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme catalysis or disruption of receptor-ligand interactions.
Comparison with Similar Compounds
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity and biological activities.
Benzoyl derivatives: Compounds with benzoyl groups often show comparable properties in terms of reactivity and applications.
Uniqueness: 1-(Benzoylamino)-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. The presence of both a benzoylamino group and a carboxylic acid group allows for diverse interactions and reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-benzamido-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-6-9(12(17)18)7-14(10)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJANAQHWEISFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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